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Introduction

The three-dimensional structure of RNA is fundamental to its function, regulating a vast array of

biological processes. Understanding RNA structure is therefore critical for deciphering gene

function and for the development of novel RNA-targeted therapeutics.[1][2] Chemical probing,

coupled with high-throughput sequencing, has become a powerful tool for elucidating RNA

structure at single-nucleotide resolution.[3][4] Among the various chemical probes, 2-

aminopyridine-3-carboxylic acid imidazolide (2A3) has emerged as a highly effective reagent

for Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE).[5][6]

2A3 is a SHAPE reagent that acylates the 2'-hydroxyl group of the RNA backbone in a

conformation-dependent manner.[7] Flexible, single-stranded regions of RNA are more reactive

to 2A3, while nucleotides constrained by base-pairing or protein binding are less reactive. A

key advantage of 2A3 is its excellent cell permeability, which allows for robust analysis of RNA

structure within living cells (in vivo), significantly outperforming older reagents like NAI,

especially in bacteria.[6][7]

The sites of 2A3 modification are identified using a process called mutational profiling (MaP).

During reverse transcription, the bulky adducts formed by 2A3 cause the reverse transcriptase

to misincorporate nucleotides, effectively creating mutations in the resulting complementary

DNA (cDNA).[8][9] These mutations are then identified by massively parallel sequencing. The

mutation rate at each nucleotide position is proportional to its flexibility and is used to calculate
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a SHAPE reactivity profile. This profile serves as a set of experimental constraints to guide

computational algorithms in predicting accurate RNA secondary and tertiary structures.[3][4]

This document provides a detailed experimental workflow and protocols for conducting 2A3-

based RNA structure analysis using the SHAPE-MaP methodology.

Experimental Workflow Overview
The overall workflow for 2A3-based RNA structure analysis via SHAPE-MaP consists of

several key stages, from sample preparation to final structure modeling. The process is initiated

by treating either isolated RNA (in vitro) or RNA within living cells (in vivo) with the 2A3 probe.

This is followed by RNA purification, reverse transcription to introduce mutations at modified

sites, preparation of a sequencing library, high-throughput sequencing, and bioinformatic

analysis to generate a final RNA structure model.
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Caption: Overall workflow for 2A3 SHAPE-MaP.
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Detailed methodologies for the key experimental stages are provided below. It is crucial to

include proper controls in the experimental design. Typically, two control samples are required:

a "no reagent" control (e.g., treated with DMSO vehicle) to measure the background mutation

rate of the reverse transcriptase, and a "denaturing" control where RNA is probed in a

denatured state to normalize for any sequence-specific biases.[10]

Protocol 1: RNA Preparation
A. In Vitro RNA Preparation

RNA Transcription: Synthesize the RNA of interest via in vitro transcription using a high-

fidelity T7 RNA polymerase.

Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis

(PAGE) to ensure homogeneity and remove abortive transcripts.

Quantification: Determine the concentration and purity of the RNA using a

spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.

RNA Folding:

Resuspend the purified RNA in a folding buffer (e.g., 50 mM HEPES, pH 8.0, 100 mM

NaCl).

Heat the RNA solution to 95°C for 2 minutes to denature any existing structures.

Slowly cool the RNA to room temperature over 20-30 minutes to allow for proper folding.

Add MgCl₂ to a final concentration of 10 mM and incubate at 37°C for 15 minutes to

stabilize the folded structure.

B. In Vivo Sample Preparation (Bacterial Cells)

Cell Culture: Grow bacterial cells (e.g., E. coli) in the appropriate liquid medium at 37°C with

shaking to mid-log phase (OD₆₀₀ of 0.4-0.6).

Harvesting: Pellet the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
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Resuspension: Discard the supernatant and gently resuspend the cell pellet in a probing

buffer (e.g., 1x PBS or a buffer compatible with cell viability).

Protocol 2: 2A3 Chemical Probing
Materials:

2A3 stock solution (e.g., 200 mM in anhydrous DMSO). Store at -80°C, protected from light.

[5]

Probing Buffer (varies by application, e.g., HEPES for in vitro, PBS for in vivo).

Quenching Solution (e.g., 1 M DTT or β-mercaptoethanol).

Procedure:

Prepare three reaction tubes for each RNA of interest: (+) reagent, (-) reagent, and

denaturing control.

(+) Reagent Reaction:

For in vitro samples, add 2A3 stock solution to the folded RNA to a final concentration of

10-20 mM.

For in vivo samples, add 2A3 to the cell suspension to a final concentration of 2-10 mM.

Incubate at 37°C for 5-15 minutes. The optimal time and concentration should be

determined empirically.

(-) Reagent Control: Add an equivalent volume of DMSO (vehicle) to the sample and

incubate under the same conditions as the (+) reagent reaction.

Denaturing Control: Add the RNA to a denaturing buffer (e.g., containing formamide or at

high temperature) before adding 2A3. This control helps normalize for sequence-inherent

biases in reactivity.[10]

Quenching: Stop the reaction by adding the quenching solution to a final concentration of

100-200 mM.
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RNA Purification: Proceed immediately to RNA extraction and purification using a standard

method like TRIzol-chloroform extraction followed by isopropanol precipitation to remove the

probe, quenching agent, and other contaminants.

Parameter In Vitro Probing In Vivo Probing

Sample Purified, folded RNA Cell suspension

2A3 Final Conc. 10 - 20 mM 2 - 10 mM

Incubation Temp. 37°C 37°C

Incubation Time 5 - 15 min 5 - 15 min

Quenching Agent DTT or β-mercaptoethanol DTT or β-mercaptoethanol

Protocol 3: Reverse Transcription and Mutational
Profiling (MaP)
The key to SHAPE-MaP is the use of a reverse transcriptase (RT) under conditions that

promote the misincorporation of nucleotides opposite the 2A3-adducted sites.[4][9]

Materials:

Purified RNA from Protocol 2.

Gene-specific or random primers.

A reverse transcriptase suitable for MaP (e.g., TGIRT-III, SuperScript II).

MaP Reaction Buffer (containing MnCl₂ instead of MgCl₂ to increase RT error rate).

dNTPs.

Procedure:

Primer Annealing: In a PCR tube, combine the purified RNA (approx. 100-500 ng) with the

primer (gene-specific or random hexamers). Heat to 70°C for 5 minutes, then place on ice for

2 minutes to anneal.
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RT Master Mix: Prepare a master mix containing the MaP reaction buffer, dNTPs, DTT, and

the reverse transcriptase. The inclusion of Mn²⁺ is critical for inducing mutations.[9]

Reverse Transcription: Add the RT master mix to the RNA-primer mix. Incubate according to

the manufacturer's instructions for the specific RT enzyme (e.g., 55-60°C for 60 minutes).

RNA Digestion: Degrade the RNA template by adding NaOH and incubating at 95°C for 3

minutes, followed by neutralization with HCl.

cDNA Purification: Purify the resulting cDNA using a column-based kit or ethanol

precipitation.

Component Final Concentration Purpose

RNA Template 100-500 ng Template for cDNA synthesis

Primer 1-2 µM Primes reverse transcription

dNTPs 0.5 - 1 mM Building blocks for cDNA

MnCl₂ 0.5 - 1.5 mM Promotes RT misincorporation

Reverse Transcriptase As per manufacturer Synthesizes cDNA

Protocol 4: Library Preparation and Sequencing
The purified cDNA is used to generate a library suitable for high-throughput sequencing on

platforms like Illumina.

Procedure:

Second Strand Synthesis (Optional but recommended): Generate double-stranded DNA from

the first-strand cDNA.

Adapter Ligation: Ligate sequencing adapters to the ends of the double-stranded DNA

fragments. This step often includes unique barcodes for multiplexing different samples in a

single sequencing run.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6402486/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031109?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PCR Amplification: Amplify the adapter-ligated library using PCR for a limited number of

cycles (e.g., 10-15 cycles) to enrich for the library fragments and add the full-length

sequencing adapters.

Library Purification and QC: Purify the final library, typically using magnetic beads (e.g.,

AMPure XP), and assess its quality and concentration using a Bioanalyzer and qPCR.

Sequencing: Pool the barcoded libraries and sequence them on a high-throughput platform.

Protocol 5: Data Analysis and Structure Modeling
The raw sequencing data is processed through a bioinformatic pipeline to calculate SHAPE

reactivities and generate a structure model.

Data Preprocessing: Trim adapter sequences and filter out low-quality reads.

Alignment: Align the processed reads to the reference sequence of the RNA of interest.

Mutation Counting: For each nucleotide position, count the number of mutations

(mismatches, insertions, and deletions) in the aligned reads for both the (+) reagent and (-)

reagent samples.

Reactivity Calculation:

Calculate the raw mutation rate for each position: Mutation Rate = (Number of Mutations) /

(Read Coverage).

Subtract the background rate from the (-) reagent sample: Corrected Rate = Rate(+) -

Rate(-).

Normalize the corrected rates (e.g., by scaling the top 2-8% of reactivity values to 1.0) to

obtain the final SHAPE reactivity profile.

Structure Modeling: Use the calculated SHAPE reactivities as pseudo-energy constraints in

an RNA secondary structure prediction program (e.g., RNAstructure, ViennaRNA). The

program will predict the minimum free energy structure that is most consistent with the

experimental data.
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Application in Drug Discovery: RNA Footprinting
2A3-based SHAPE-MaP is a valuable tool in drug discovery for identifying and characterizing

the binding sites of small molecules on target RNAs.[11] This application, known as RNA

footprinting, works on the principle that a bound small molecule will protect the local RNA

structure from the 2A3 probe, leading to a decrease in SHAPE reactivity at the binding site.[12]

[13]

The workflow involves performing a 2A3 SHAPE-MaP experiment in the presence and absence

of the small molecule candidate. By comparing the two reactivity profiles, regions of protection

(footprints) can be identified, revealing the compound's binding pocket.
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Caption: RNA footprinting workflow using 2A3 SHAPE-MaP.

By providing nucleotide-resolution data on ligand binding, this technique accelerates the hit-to-

lead optimization process for RNA-targeting small molecules, enabling structure-activity
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relationship (SAR) studies and guiding the design of more potent and selective drug

candidates.[14][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for 2A3-Based RNA
Structure Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b031109#experimental-workflow-for-2a3-based-rna-
structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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